myr-PKI - 201422-03-9

myr-PKI

Catalog Number: EVT-242708
CAS Number: 201422-03-9
Molecular Formula: C53H100N20O12
Molecular Weight: 1209.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Myr-PKI is a synthetic peptide designed to act as a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA) [, , , , , , , ]. Derived from the endogenous protein kinase inhibitor (PKI), Myr-PKI specifically targets the catalytic subunit of PKA, blocking its activity [, ]. It is primarily utilized in scientific research to investigate the role of PKA in various cellular processes, acting as a valuable tool to understand PKA-mediated signaling pathways [, , , , , , , ].

PKI (14-22) amide

  • Compound Description: PKI (14-22) amide is a peptide corresponding to the amino acid sequence 14-22 of the endogenous protein kinase A (PKA) inhibitor (PKI). []
  • Relevance: PKI (14-22) amide shares the same core sequence as Myr-PKI, which is a myristoylated version of PKI (14-22). The myristoylation enhances cell permeability, allowing Myr-PKI to more effectively inhibit PKA activity inside cells compared to the non-myristoylated PKI (14-22) amide. []

Dibutyryl-cAMP

  • Compound Description: Dibutyryl-cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It activates PKA by mimicking the actions of cAMP. []
  • Relevance: Dibutyryl-cAMP serves as a tool to investigate PKA-dependent pathways. Since Myr-PKI inhibits PKA activity, dibutyryl-cAMP can be used as a contrasting agent to study the effects of PKA activation in comparison to Myr-PKI-mediated inhibition. []

H89

  • Compound Description: H89 is a potent and selective inhibitor of PKA. It competes with ATP for binding to the catalytic subunit of PKA. []
  • Relevance: H89 and Myr-PKI share a similar mechanism of action as both inhibit PKA activity, although they achieve this through different molecular interactions. H89 acts as a pharmacological tool to compare and validate the effects of Myr-PKI on PKA-dependent processes. []

Forskolin

  • Compound Description: Forskolin is a natural product that directly activates adenylyl cyclase, the enzyme responsible for cAMP production. Increased cAMP levels lead to PKA activation. []
  • Relevance: Forskolin, by increasing cAMP levels, activates PKA. In contrast, Myr-PKI inhibits PKA. This opposing action makes forskolin a valuable tool to study the contrasting effects of PKA activation and inhibition by Myr-PKI in various cellular processes. []

Isobutylmethylxanthine (IBMX)

  • Compound Description: IBMX is a non-selective phosphodiesterase inhibitor, preventing the degradation of cAMP. This leads to an accumulation of cAMP and subsequent PKA activation. []
  • Relevance: Like forskolin, IBMX enhances PKA activity by increasing intracellular cAMP levels. This contrasts with the inhibitory action of Myr-PKI on PKA, making IBMX useful for investigating the differential effects of PKA modulation. []

Myr-PKC-alpha-(15-28), Myr-PKC-delta-(142-153), and Myr-PKC-epsilon-(149-164)

  • Compound Description: These are myristoylated peptides derived from the pseudosubstrate sequences of protein kinase C (PKC) isoforms alpha, delta, and epsilon, respectively. These peptides selectively inhibit their respective PKC isoforms. []
  • Relevance: These myristoylated PKC inhibitor peptides, along with Myr-PKI, were used to dissect the involvement of specific PKC and PKA isoforms in various cellular responses, including protein secretion induced by different agonists in the lacrimal gland. []
Overview

PKI 14-22 amide, myristoylated is a synthetic peptide that serves as a potent inhibitor of cyclic adenosine monophosphate-dependent protein kinase (PKA). The myristoylation at the N-terminus enhances its ability to penetrate cell membranes, making it particularly useful in cellular studies involving PKA. The non-myristoylated form of this peptide has a reported inhibition constant (K_i) of 36 nM, indicating its high specificity for PKA .

Source and Classification

This compound is classified as a protein kinase inhibitor and is primarily sourced from synthetic processes. It is commercially available from various suppliers, including Enzo Biochem, MedChemExpress, and R&D Systems. The chemical structure is characterized by its myristoylated modification, which significantly increases its cell permeability compared to its non-myristoylated counterpart .

Synthesis Analysis

Methods

The synthesis of PKI 14-22 amide, myristoylated typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: The synthesis begins with protected amino acids, which are activated for coupling.
  2. Myristoylation: The N-terminal glycine residue is modified by attaching a myristoyl group, enhancing hydrophobic interactions and membrane permeability.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Molecular Structure Analysis

Structure

The molecular formula of PKI 14-22 amide, myristoylated is C₅₃H₁₀₀N₂₀O₁₂. Its structure consists of a sequence of amino acids with the following notable features:

  • Peptide Sequence: Myr-N-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH₂
  • Myristoylation: The presence of the myristoyl group at the N-terminus enhances its lipophilicity.

Data

The molecular weight of the compound is approximately 1209.5 g/mol. The empirical formula reflects its complex structure with multiple functional groups that contribute to its biological activity .

Chemical Reactions Analysis

Reactions

PKI 14-22 amide, myristoylated primarily interacts with PKA through competitive inhibition. The binding process involves:

  1. Competitive Inhibition: The inhibitor competes with ATP for binding to the active site of PKA.
  2. Reversible Binding: The interaction is reversible, allowing for dynamic regulation of PKA activity within cells.

Technical Details

The effectiveness of this inhibitor can be assessed using various biochemical assays that measure PKA activity in the presence of different concentrations of PKI 14-22 amide .

Mechanism of Action

Process

The mechanism by which PKI 14-22 amide inhibits PKA involves several steps:

  1. Cell Entry: The myristoylated form readily enters cells due to its enhanced permeability.
  2. Binding to PKA: Once inside, it binds specifically to the catalytic subunit of PKA.
  3. Inhibition of Phosphorylation: By occupying the ATP-binding site, it prevents the phosphorylation of substrate proteins by PKA, thereby modulating downstream signaling pathways.

Data

Studies have shown that PKI 14-22 amide effectively inhibits PKA-mediated phosphorylation processes in various cellular contexts, demonstrating its utility in research applications focused on signaling pathways regulated by cAMP .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form.
  • Solubility: Soluble in water at concentrations up to at least 1 mg/ml.
  • Stability: Stable under recommended storage conditions (typically at -20°C) and should be protected from moisture .

Chemical Properties

  • Purity: Greater than or equal to 95% as determined by HPLC.
  • Hygroscopicity: This compound is hygroscopic and should be handled accordingly to maintain stability.
Applications

PKI 14-22 amide, myristoylated has several scientific applications:

  1. Cellular Studies: Used extensively in research involving cell signaling pathways mediated by PKA.
  2. Pharmacological Research: Investigating the role of PKA in various diseases and potential therapeutic interventions.
  3. Biochemical Assays: Employed in enzyme assays to measure PKA activity in vitro.

This compound serves as an essential tool for researchers studying protein kinase signaling mechanisms and their implications in cellular functions and diseases .

Properties

CAS Number

201422-03-9

Product Name

PKI 14-22 amide, myristoylated

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide

Molecular Formula

C53H100N20O12

Molecular Weight

1209.5

InChI

InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1

InChI Key

GQPQKQWUUHDDIS-JDLJUXOTSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N

Solubility

Soluble in DMSO

Synonyms

Protein kinase inhibitor-(14-22)-amide, myristoylated

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.